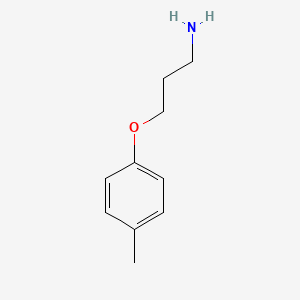

3-(4-Methylphenoxy)propylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKXVSGKKYHYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389982 | |

| Record name | 3-(4-Methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50911-62-1 | |

| Record name | 3-(4-Methylphenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50911-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropoxy)-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Biological Landscape of 3-(4-Methylphenoxy)propylamine and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 3-(4-methylphenoxy)propylamine scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of this chemical class, moving beyond the well-trodden path of its most famous analogs to illuminate the broader therapeutic potential inherent in its diverse derivatives. We will dissect the core structure's influence on activity at monoamine transporters, delve into its interactions with other key physiological targets, and present detailed methodologies for the synthesis and biological evaluation of novel analogs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics, offering both foundational knowledge and actionable experimental insights.

Introduction: Beyond the Archetypes

The aryloxypropylamine framework is a cornerstone of modern pharmacology, most famously represented by atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of ADHD, and fluoxetine, a selective serotonin reuptake inhibitor (SSRI) prescribed for depression and other psychiatric disorders.[1][2] While these drugs underscore the potential of this chemical class to modulate monoamine transporter function, a myopic focus on these examples obscures the broader and more nuanced biological activities achievable through systematic structural modification.

This guide will specifically focus on derivatives of this compound, a less-explored but highly promising subset of this family. By examining the structure-activity relationships (SAR) emerging from variations in the phenoxy ring, the propylamine linker, and the terminal amine, we will build a comprehensive picture of the therapeutic targets accessible to this scaffold. Our exploration will encompass not only the well-established role in monoamine reuptake inhibition but also emerging activities at other G-protein coupled receptors (GPCRs) and potential applications in areas such as antimicrobial and anticancer therapy.

Core Biological Activity: Modulation of Monoamine Transporters

The primary and most extensively characterized biological activity of this compound and its close analogs is the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).[1][2][3] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating a range of neurological and psychiatric conditions.[4]

Mechanism of Action at the Synapse

The fundamental mechanism by which these compounds exert their effects is through competitive inhibition of neurotransmitter reuptake. By binding to the transporter proteins on the presynaptic neuron, they block the reabsorption of norepinephrine, dopamine, and/or serotonin from the synapse, thereby increasing the concentration and duration of action of these neurotransmitters in the synaptic cleft.

Caption: Inhibition of monoamine reuptake by this compound analogs.

Structure-Activity Relationships for Monoamine Transporter Inhibition

The affinity and selectivity of phenoxypropylamine derivatives for NET, DAT, and SERT are exquisitely sensitive to structural modifications.

-

Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring are critical determinants of activity. For instance, a methyl group at the 2-position (ortho), as seen in atomoxetine, confers high selectivity for the norepinephrine transporter.[1] Conversely, a trifluoromethyl group at the 4-position (para), as in fluoxetine, directs selectivity towards the serotonin transporter.[2] The 4-methyl substitution of the parent compound of this guide suggests a starting point for exploring a balance of activities or novel selectivity profiles. Generally, electron-withdrawing groups at the para position tend to enhance SERT affinity, while small, lipophilic groups at the ortho position favor NET inhibition.

-

The Propylamine Linker: The three-carbon chain is generally optimal for high-affinity binding to monoamine transporters. Shortening or lengthening this linker typically results in a significant loss of potency.

-

The Amine Group: The nature of the amine substituent also plays a crucial role. Secondary amines (N-methyl derivatives) often exhibit the highest potency. Primary amines (N-demethylated) and tertiary amines (N,N-dimethylated) can also be active, but their potency can vary depending on the specific transporter and the rest of the molecular structure.[5]

| Compound | Phenoxy Substitution | Amine | Primary Target | Ki (nM) |

| Atomoxetine Analog | 2-Methyl | N-Methyl | NET | 1.9-3.4 |

| Fluoxetine Analog | 4-Trifluoromethyl | N-Methyl | SERT | 5.5 x 10⁻² |

Note: Ki values are approximate and can vary based on experimental conditions. Data is for analogs of the title compound.

Expanding the Target Landscape: Beyond Monoamine Transporters

While monoamine transporter inhibition is the most prominent activity of this class, emerging evidence suggests that this compound and its analogs can interact with a variety of other biological targets, opening up new avenues for therapeutic development.

Histamine H3 Receptor Antagonism

Several studies have demonstrated that phenoxypropylamine derivatives can act as potent histamine H3 receptor antagonists.[6] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor is a promising strategy for the treatment of cognitive disorders and obesity.[7] The structural features required for H3 receptor antagonism often include a basic amine and an aromatic system connected by a flexible linker, a motif present in this compound.

Adrenergic Receptor Modulation

The structural similarity of phenoxypropylamines to classical beta-blockers (aryloxypropanolamines) suggests the potential for interaction with adrenergic receptors. Indeed, some substituted phenoxypropanolamine derivatives have been shown to possess beta-adrenergic agonist or antagonist properties.[8] The specific activity (agonist vs. antagonist) and selectivity (β1 vs. β2 vs. β3) are highly dependent on the substitution pattern on the aromatic ring and the nature of the amine substituent.[9][10]

Antimicrobial and Anticancer Potential

Recent investigations have revealed that certain phenoxy derivatives possess antimicrobial and anticancer activities. For example, some 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have shown marked antibacterial and antifungal effects.[11] Additionally, other related phenolic compounds have demonstrated activity against both planktonic bacteria and biofilms.[12] While the exact mechanisms are still under investigation, these findings suggest that the this compound scaffold could be a valuable starting point for the development of novel anti-infective and cytotoxic agents. Some studies on related structures have also pointed towards potential antiproliferative activities.

Experimental Protocols for Synthesis and Biological Evaluation

A crucial aspect of exploring the therapeutic potential of this compound analogs is the ability to synthesize and evaluate them efficiently and rigorously. This section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of this compound Analogs

A common synthetic route to 3-aryloxy-3-phenylpropylamines involves the reaction of a substituted phenol with a 3-halopropylamine derivative or a protected 3-aminopropanol followed by conversion of the alcohol to a leaving group and subsequent displacement. A more direct approach for the title compound and its analogs involves the reaction of 4-methylphenol (p-cresol) with a suitable 3-aminopropyl halide or a protected precursor.

Caption: General synthetic workflow for this compound and its N-substituted analogs.

Step-by-Step Protocol:

-

Deprotonation of Phenol: To a solution of 4-methylphenol in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: To the solution of the sodium 4-methylphenoxide, add a solution of the desired 3-halopropylamine (e.g., 3-bromopropylamine hydrobromide) or a protected version thereof in the same solvent.

-

Reaction Progression: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired this compound.

-

Analog Synthesis (Optional N-Substitution): The resulting primary or secondary amine can be further functionalized through standard N-alkylation or N-arylation reactions (e.g., reductive amination, Buchwald-Hartwig amination) to generate a library of analogs.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent monoamine substrate into cells expressing the target transporter.[4][13][14]

Materials:

-

HEK293 cells stably expressing human NET, DAT, or SERT.

-

Radiolabeled monoamine (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin) or a fluorescent substrate.

-

Assay buffer (e.g., Krebs-Henseleit buffer).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Known selective inhibitors for each transporter (for positive controls and determination of non-specific uptake).

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Incubation: On the day of the assay, wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or control inhibitors for a specified time (e.g., 15-30 minutes) at room temperature or 37 °C.

-

Initiation of Uptake: Add the radiolabeled or fluorescent monoamine substrate to each well to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (typically 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Quantification:

-

For radiolabeled assays, lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

For fluorescent assays, measure the intracellular fluorescence using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[15][16][17][18]

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest (e.g., histamine H3 or adrenergic receptors).

-

A high-affinity radioligand for the target receptor.

-

Assay buffer.

-

Test compounds.

-

A known high-affinity unlabeled ligand for the target receptor (for determining non-specific binding).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the receptor-containing membranes, the radioligand (at a concentration near its Kd), and various concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent displacement of the radioligand for each concentration of the test compound. Determine the IC50 value from the resulting dose-response curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Future Directions and Conclusion

The this compound scaffold is a rich source of biologically active molecules with therapeutic potential extending far beyond its well-known effects on monoamine transporters. A systematic exploration of the structure-activity relationships for this specific chemical class is warranted to unlock its full potential. Future research should focus on:

-

Comprehensive Profiling: Screening libraries of this compound analogs against a broad panel of GPCRs, ion channels, and enzymes to identify novel biological targets.

-

In Vivo Characterization: Advancing promising lead compounds into in vivo models to assess their pharmacokinetic properties, efficacy, and safety profiles.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any newly discovered biological activities, such as antimicrobial or anticancer effects.

By embracing a more expansive view of the pharmacological possibilities of the this compound core, the drug discovery community can leverage this versatile scaffold to develop novel and effective treatments for a wide range of human diseases. This guide provides the foundational knowledge and experimental framework to embark on this exciting endeavor.

References

-

Sittampalam, S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

-

Gao, C., et al. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 448, 155-171. Retrieved from [Link]

- Google Patents. (n.d.). WO2006009884A1 - 3-aryloxy-3-arylpropylamine synthesis.

-

Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.19. Retrieved from [Link]

-

Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674. Retrieved from [Link]

-

Corlaci, N., et al. (2020). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal, 63(2), 19-25. Retrieved from [Link]

-

Kathmann, M., et al. (2001). Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds. Journal of Medicinal Chemistry, 44(18), 3057-3064. Retrieved from [Link]

- Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.

- Google Patents. (n.d.). US9604906B2 - Process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Google Patents. (n.d.). US4314081A - Arloxyphenylpropylamines.

-

Wong, D. T., et al. (1975). A New Selective Inhibitor for Uptake of Serotonin Into Synaptosomes of Rat Brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. Journal of Pharmacology and Experimental Therapeutics, 193(3), 804-811. Retrieved from [Link]

-

MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

-

Pires, D. P., et al. (2025). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports. Retrieved from [Link]

-

Aggarwal, S., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2214873120. Retrieved from [Link]

-

ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). Retrieved from [Link]

-

Clark, C. R., et al. (1983). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 26(5), 657-661. Retrieved from [Link]

-

Yabana, H., et al. (1986). Histamine H2-receptor antagonistic action of N-(3-[3-(1-piperidinylmethyl)phenoxy]propyl)acetoxyacetamide hydrochloride (TZU-0460). Japanese Journal of Pharmacology, 40(2), 191-200. Retrieved from [Link]

- Google Patents. (n.d.). US4018895A - Aryloxyphenylpropylamines in treating depression.

-

Chambers, L. K., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1837-1841. Retrieved from [Link]

-

Fuller, R. W., et al. (1975). Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. Journal of Pharmacology and Experimental Therapeutics, 193(3), 793-803. Retrieved from [Link]

-

Shepherd-Rose, A. J., & Pendleton, R. G. (1984). Studies on the properties of 3-N-[3-[3-(1-piperidinomethyl)phenoxy]-propyl]amino-4-amino-1,2, 5-thiadiazole-1-oxide (L-643441) as an H2-receptor antagonist in isolated gastric glands. European Journal of Pharmacology, 105(1-2), 57-63. Retrieved from [Link]

-

Tsekova, D., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(3), 552-564. Retrieved from [Link]

-

Zhang, H., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLoS ONE, 9(11), e113420. Retrieved from [Link]

-

D'agostino, P., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 1234. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Retrieved from [Link]

- Google Patents. (n.d.). EP0919236A1 - Use of a norepinephrine uptake inhibitor for the treatment of oppositional defiant disorder.

-

Kulkarni, V. M., et al. (2003). Synthesis, b-adrenergic blocking activity and b-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy) -propan-2-ols. Il Farmaco, 58(4), 281-286. Retrieved from [Link]

-

Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(2), PL231-PL239. Retrieved from [Link]

-

Carmo, H., et al. (2010). Comparative neurochemical profile of 3,4-methylenedioxymethamphetamine and its metabolite alpha-methyldopamine on key targets of MDMA neurotoxicity. Current Neuropharmacology, 8(4), 329-339. Retrieved from [Link]

-

Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 144(6), 788-796. Retrieved from [Link]

-

Archibald, J. L., et al. (1987). beta 1-selective adrenoceptor antagonists. 1. Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines. Journal of Medicinal Chemistry, 30(5), 851-856. Retrieved from [Link]

-

Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Retrieved from [Link]

-

Khelashvili, G., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International Journal of Molecular Sciences, 23(23), 14995. Retrieved from [Link]

-

Esbenshade, T. A., et al. (2008). Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders. Molecular Interventions, 8(2), 77-88. Retrieved from [Link]

-

Wang, K. H., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322-327. Retrieved from [Link]

-

Zhang, X. W., et al. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 150, 543-556. Retrieved from [Link]

-

Williams, L. T., et al. (1976). Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding. Journal of Clinical Investigation, 57(1), 149-155. Retrieved from [Link]

Sources

- 1. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beta 1-selective adrenoceptor antagonists. 1. Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy | Semantic Scholar [semanticscholar.org]

- 12. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of Phenoxypropylamine Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The phenoxypropylamine scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous blockbuster drugs, most notably in the realm of neuropharmacology. Its inherent structural flexibility and amenability to chemical modification have allowed for the development of compounds with finely tuned affinities for a diverse array of biological targets. This guide provides an in-depth exploration of the therapeutic targets of phenoxypropylamine derivatives, written for researchers, scientists, and drug development professionals. We will delve into the well-established mechanisms centered on monoamine transporters, which form the basis of their antidepressant and anxiolytic activities. Furthermore, we will explore emerging and novel targets, including other classes of receptors, ion channels, and enzymes, that open up new therapeutic possibilities beyond the central nervous system. This document synthesizes field-proven insights with technical accuracy, detailing the causal relationships behind structure-activity profiles and providing robust, validated experimental protocols for target identification and functional characterization.

Part 1: The Phenoxypropylamine Scaffold: A Privileged Structure in Neuropharmacology

The 3-phenoxy-3-phenylpropan-1-amine (PPPA) core structure is a classic example of a "privileged scaffold" in drug discovery. Its journey began with the strategic modification of first-generation antihistamines like diphenhydramine. Scientists at Eli Lilly, recognizing the dual antihistaminic and serotonin reuptake inhibiting properties of diphenhydramine, systematically modified its diphenylmethane core, leading to the creation of the phenoxypropylamine series. This endeavor culminated in the synthesis of fluoxetine (Prozac), the first selective serotonin reuptake inhibitor (SSRI), which revolutionized the treatment of major depressive disorder.[1][2][3][4][5]

The versatility of this scaffold is evident in the range of approved drugs it has spawned. By altering substituents on the phenyl and phenoxy rings, and modifying the propylamine side chain, medicinal chemists have been able to modulate the affinity and selectivity of these derivatives for various targets. Key examples include:

-

Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used for depression, obsessive-compulsive disorder (OCD), and panic disorder.[1][4]

-

Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI) used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[6][7][8][9]

-

Nisoxetine: A potent and selective norepinephrine reuptake inhibitor, primarily used as a research tool.

-

Duloxetine: A dual serotonin and norepinephrine reuptake inhibitor (SNRI).

This guide will dissect the molecular targets that confer these diverse therapeutic activities.

Part 2: Established Therapeutic Targets in the Central Nervous System

The primary therapeutic value of phenoxypropylamine derivatives in neuropsychiatric disorders stems from their potent modulation of monoamine neurotransmission.

2.1 Monoamine Transporters: The Primary Mechanism for Antidepressant and Anxiolytic Activity

The monoamine transporters—serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's signal. By inhibiting these transporters, phenoxypropylamine derivatives increase the concentration and duration of monoamines in the synapse, enhancing neurotransmission.[1][7] This is the core mechanism behind their efficacy as antidepressants and anxiolytics.

Mechanism of Action: The binding of a phenoxypropylamine inhibitor to the transporter protein blocks the re-entry of the neurotransmitter. The prolonged presence of serotonin and/or norepinephrine in the synapse leads to a cascade of downstream adaptive changes, including alterations in receptor sensitivity and gene expression, which are thought to underlie the delayed therapeutic onset of these drugs.[1]

Structure-Activity Relationship (SAR) Insights: The selectivity of these derivatives for SERT versus NET is a classic example of successful SAR-driven drug design.

-

Substitution on the Phenoxy Ring: The position of substituents on the phenoxy ring is critical. For example, substitution at the para position (as in fluoxetine with a CF₃ group) tends to confer high selectivity for SERT. In contrast, substitution at the ortho position (as in nisoxetine with a methoxy group) directs selectivity towards NET.

-

Methyl Group on the Propylamine Chain: The presence and stereochemistry of the methyl group on the propylamine side chain also influence activity.

Table 1: Binding Affinities (Kᵢ, nM) of Representative Phenoxypropylamine Derivatives for Human Monoamine Transporters

| Compound | Primary Target(s) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | DAT (Kᵢ, nM) | Selectivity Ratio (NET/SERT) | Selectivity Ratio (DAT/SERT) |

|---|---|---|---|---|---|---|

| Fluoxetine | SERT | ~1 | ~100-300 | ~1000-3000 | ~100-300 | ~1000-3000 |

| Atomoxetine | NET | 77 | 3.5 | 957 | 0.045 | 12.4 |

| Nisoxetine | NET | ~80 | ~0.8 | ~200 | 0.01 | 2.5 |

| Duloxetine | SERT/NET | ~0.8 | ~7.5 | ~240 | 9.4 | 300 |

Note: Kᵢ values are approximate and can vary based on experimental conditions (e.g., tissue source, radioligand used). This table is for comparative purposes.

Caption: Downstream Signaling of the 5-HT₂ₐ Receptor.

Part 3: Emerging and Novel Therapeutic Targets

The structural versatility of the phenoxypropylamine scaffold makes it a promising starting point for developing ligands for novel therapeutic targets.

3.1 Ligand-Gated Ion Channels: GABA-A Receptors

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, are potent anxiolytics. [10][11][12][13]However, their use is limited by side effects like sedation and dependence. There is significant interest in developing novel GABA-A PAMs with better subtype selectivity and improved side-effect profiles. [14]Given the proven CNS penetration and favorable properties of the phenoxypropylamine scaffold, it serves as an attractive template for designing new molecules that target allosteric sites on the GABA-A receptor complex, potentially leading to a new generation of anxiolytics.

3.2 Beyond the CNS: Exploring New Therapeutic Landscapes

The application of phenoxypropylamine derivatives is not limited to the brain. Early research has shown potential in other areas:

-

Histamine H₂ Receptors: Certain derivatives have been synthesized and evaluated for anti-ulcer activity via H₂-receptor antagonism.

-

Enzyme Inhibition: In a notable departure from traditional targets, derivatives of a related compound, pyripyropene A (PPPA), have been identified as selective inhibitors of Sterol O-acyltransferase 2 (SOAT2), a target for treating hypercholesterolemia and atherosclerosis.

These examples highlight the immense potential for repurposing and redesigning this scaffold to address a wide range of diseases.

Part 4: Methodologies for Target Identification and Validation

A rigorous, multi-step process is required to identify and validate the therapeutic targets of novel phenoxypropylamine derivatives. The causality behind experimental choices is paramount; for instance, binding assays are chosen first to establish affinity, followed by functional assays to determine the compound's effect (e.g., inhibition, agonism), and finally, in vivo models are used to assess the physiological outcome in a complex system.

Caption: General Workflow for Target Identification.

4.1 In Vitro Assays: Quantifying Molecular Interactions

These assays are the foundation of target validation, providing quantitative data on how strongly a compound interacts with its target.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the transporter. [15][16][17]

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for SERT, NET, and DAT.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]Citalopram or [¹²⁵I]IDAM for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT.

-

Test phenoxypropylamine derivative (unlabeled).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding displacer (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM Cocaine for DAT).

-

96-well plates, glass fiber filters (GF/B or GF/C), cell harvester, scintillation counter.

-

-

Methodology:

-

Plate Setup: Prepare a 96-well plate. For each test compound concentration, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Reagent Preparation: Dilute the test compound to various concentrations (e.g., 0.1 nM to 10 µM). Prepare the radioligand at a concentration near its Kₔ value.

-

Assay Incubation: To each well, add:

-

50 µL Assay Buffer (for total binding) OR 50 µL non-specific displacer (for non-specific binding) OR 50 µL test compound dilution.

-

50 µL radioligand.

-

150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 5-20 µg).

-

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation. This allows the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the activity of monoamine transporters. [18][19][20][21]

-

Objective: To determine the functional potency (IC₅₀) of a test compound to inhibit the uptake of serotonin or norepinephrine.

-

Materials:

-

Freshly prepared synaptosomes from rodent brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT/NET).

-

Radiolabeled neurotransmitters: [³H]Serotonin ([³H]5-HT) or [³H]Norepinephrine ([³H]NE).

-

Krebs-Ringer buffer.

-

Test compound and reference inhibitors.

-

-

Methodology:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the synaptosome fraction (P2 pellet). Resuspend the pellet in Krebs-Ringer buffer.

-

Pre-incubation: Aliquot the synaptosome suspension into tubes. Add various concentrations of the test compound or vehicle control and pre-incubate for 10-15 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled neurotransmitter (e.g., 10-20 nM [³H]5-HT) to each tube to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped inside the synaptosomes (on the filters) using a scintillation counter.

-

-

Data Analysis:

-

Determine the percentage inhibition of uptake at each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to calculate the IC₅₀ value.

-

4.2 In Vivo Models: Assessing Therapeutic Potential

These models assess the compound's effect on complex behaviors relevant to human psychiatric disorders.

Protocol 3: The Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used screening tool for antidepressants. It is based on the principle that an animal will cease escape behaviors (i.e., become immobile) when placed in an inescapable, stressful situation. Antidepressant treatment increases the latency to immobility and the total time spent mobile. [22][23][24][25][26]

-

Objective: To assess the potential antidepressant-like effects of a phenoxypropylamine derivative.

-

Materials:

-

Male mice or rats.

-

Cylindrical water tank (e.g., 20 cm diameter, 30 cm height for mice).

-

Water maintained at 24-26°C.

-

Video tracking software or a trained observer with a stopwatch.

-

-

Methodology:

-

Dosing: Administer the test compound, vehicle, or a positive control (e.g., fluoxetine) via the desired route (e.g., intraperitoneal, oral) at a specific time before the test (e.g., 30-60 minutes).

-

Test Session: Gently place each animal individually into the cylinder filled with water to a depth where it cannot touch the bottom (e.g., 15 cm).

-

The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.

-

During the final 4 minutes, record the duration of immobility. Immobility is defined as the cessation of struggling and swimming, with the animal making only small movements necessary to keep its head above water.

-

At the end of the test, remove the animal, dry it with a towel, and return it to a heated home cage.

-

-

Data Analysis: Compare the mean duration of immobility between the treatment groups. A significant decrease in immobility time for the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Protocol 4: The Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a standard test for anxiolytic drugs, based on the natural aversion of rodents to open and elevated spaces. [27][28][29][30][31]Anxiolytic compounds increase the time spent and the number of entries into the open arms.

-

Objective: To assess the potential anxiolytic-like effects of a phenoxypropylamine derivative.

-

Materials:

-

Male mice or rats.

-

A plus-shaped maze raised from the floor (e.g., 50 cm), with two opposite arms enclosed by high walls and two opposite arms open.

-

Video camera and tracking software.

-

-

Methodology:

-

Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.

-

Dosing: Administer the test compound, vehicle, or a positive control (e.g., diazepam) prior to testing.

-

Test Session: Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the session with an overhead camera.

-

-

Data Analysis: Use tracking software to score key parameters:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total distance traveled, indicates an anxiolytic effect.

-

Part 5: Conclusion and Future Directions

The phenoxypropylamine scaffold has proven to be an exceptionally fruitful starting point for the development of drugs targeting the central nervous system. Its legacy, cemented by the success of fluoxetine and atomoxetine, is built upon the modulation of monoamine transporters. However, the therapeutic potential of this chemical class is far from exhausted.

Future research will likely focus on several key areas:

-

Developing "Biased" Ligands: For GPCR targets like the 5-HT₂ₐ receptor, designing biased agonists that selectively activate therapeutic signaling pathways (e.g., G-protein) over pathways that cause side effects (e.g., β-arrestin) is a major goal.

-

Targeting Allosteric Sites: Moving beyond the primary binding site to target allosteric sites on proteins like the GABA-A receptor could yield modulators with novel pharmacological profiles and improved safety.

-

Leveraging Computational and Systems Biology: Integrating computational chemistry, network pharmacology, and human genetic data will be crucial for identifying entirely new targets for this privileged scaffold, potentially expanding its application to neurodegenerative, metabolic, or inflammatory diseases.

By combining rational, structure-based design with robust in vitro and in vivo validation methodologies, the scientific community can continue to unlock the vast therapeutic potential embedded within the phenoxypropylamine structure.

References

-

Stargab 300. (n.d.). Atomoxetine Tablets: Mechanism of Action, Uses, and Patient Guide. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Atomoxetine Hydrochloride?[Link]

-

Singh, H. K., & Saadabadi, A. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. [Link]

-

protocols.io. (2023, January 12). Elevated plus maze protocol. [Link]

-

Chen, Y. C., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry, 13, 848964. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Fluoxetine Hydrochloride?[Link]

-

Garnock-Jones, K. P., & Keating, G. M. (2009). Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents. Paediatric Drugs, 11(3), 203–226. [Link]

-

Can, A., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments, (58), e3638. [Link]

-

FreeRx.com. (2025, January 14). Explaining the Mechanism of Atomoxetine. [Link]

-

NC3Rs. (2021, July 29). Forced swim test in rodents. [Link]

-

NHS. (n.d.). About fluoxetine. [Link]

-

Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. [Link]

-

Wikipedia. (n.d.). Fluoxetine. [Link]

-

Slideshare. (n.d.). Antidepressant (fluoxetine). [Link]

-

Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. Journal of Visualized Experiments, (59), e1461. [Link]

-

IACUC, University of Iowa. (n.d.). Forced Swim Test v.3. [Link]

-

Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69–74. [Link]

-

Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. [Link]

-

Current Protocols in Pharmacology. (2001). Uptake and release of neurotransmitters. [Link]

-

Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]

-

Bio-protocol. (n.d.). Crude synaptosome preparation and glutamate uptake assay. [Link]

-

Matera, C., et al. (2025). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 6(3), 102432. [Link]

-

Jones, S. R., et al. (2010). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]

-

Chambers, J. J., et al. (2003). 1-[4-(3-Phenylalkyl)phenyl]-2-aminopropanes as 5-HT(2A) partial agonists. Journal of Medicinal Chemistry, 46(12), 2447–2455. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

-

ResearchGate. (n.d.). Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. [Link]

-

Kshirsagar, R., & Colacino, S. (2020). Discovery and Development of Monoamine Transporter Ligands. Molecules, 25(11), 2577. [Link]

-

Karcz-Kubicha, M., et al. (2003). Synthesis, 5-HT1A and 5-HT2A receptor activity of new 1-phenylpiperazinylpropyl derivatives with arylalkyl substituents in position 7 of purine-2,6-dione. Acta Poloniae Pharmaceutica, 60(6), 469–477. [Link]

-

protocols.io. (2023, February 28). Whole-cell radioligand saturation binding. [Link]

-

Kaplan, A. L., et al. (2022). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]

-

Semantic Scholar. (n.d.). Molecular interaction of serotonin 5-HT 2A receptor residues Phe339 (6.51) and Phe340 (6.52) with super-potent N -benzyl phenethylamine agonists. [Link]

-

Roth, B. L. (2011). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. Neuropsychopharmacology, 36(1), 339–340. [Link]

-

Zhang, L., et al. (2013). Dimethylamino)methyl)-4'-(3-[18F]fluoropropoxy)-phenylthio)benzenamine for PET Imaging of Serotonin Transporters. Molecular Pharmaceutics, 10(2), 735–745. [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]

-

Kim, J. J., & Hibbs, R. E. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications, 13(1), 4583. [Link]

-

Scherman, D., et al. (1999). Pharmacological profile of neuroleptics at human monoamine transporters. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(5), 427–432. [Link]

-

Newman, A. H., et al. (2007). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Journal of Medicinal Chemistry, 50(12), 2759–2767. [Link]

-

MDPI. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]

-

MedUni Wien ePub. (2021, April 20). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. [Link]

-

Ghiasi, N., & Bhansali, R. K. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing. [Link]

-

Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage, 86, 164–171. [Link]

-

Carreño, D. V., et al. (2016). Atomoxetine and Fluoxetine Activate AMPK-ACC-CPT1 Pathway in Human SH-SY5Y and U-87 MG Cells. Journal of Cellular Biochemistry, 117(10), 2322–2329. [Link]

-

Vithlani, M., & Moss, S. J. (2009). The dynamic modulation of GABAA receptor trafficking and its role in the formation of inhibitory synapses. Pharmacology & Therapeutics, 123(1), 47–55. [Link]

-

Blier, P., et al. (2010). Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder. The International Journal of Neuropsychopharmacology, 13(2), 185–194. [Link]

Sources

- 1. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]

- 3. About fluoxetine - NHS [nhs.uk]

- 4. Fluoxetine - Wikipedia [en.wikipedia.org]

- 5. Anti depressant ( fluoxetine) | PPTX [slideshare.net]

- 6. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

- 7. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Get The Most Prescribed Generic Medications FREE! [freerx.com]

- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The dynamic modulation of GABAA receptor trafficking and its role in the formation of inhibitory synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 17. revvity.com [revvity.com]

- 18. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolate Functional Synaptosomes | Thermo Fisher Scientific - UK [thermofisher.com]

- 20. Crude synaptosome preparation and glutamate uptake assay [bio-protocol.org]

- 21. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]

- 24. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 25. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 26. animal.research.wvu.edu [animal.research.wvu.edu]

- 27. Elevated plus maze protocol [protocols.io]

- 28. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. meliordiscovery.com [meliordiscovery.com]

- 30. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. iacuc.ucsf.edu [iacuc.ucsf.edu]

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(4-Methylphenoxy)propylamine

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Pharmacological Landscape of 3-(4-Methylphenoxy)propylamine

The compound this compound represents a fascinating yet largely uncharacterized molecule within the broader class of phenoxypropylamine derivatives. While its precise biological role remains undefined, its structural architecture bears a striking resemblance to a family of compounds with profound effects on the central nervous system. Notably, derivatives of 3-phenoxy-3-phenylpropylamine serve as foundational scaffolds for selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine.[1][2] Furthermore, the broader category of aryloxyphenylpropylamines has been investigated for antidepressant properties, suggesting interactions with monoaminergic systems.[3]

This guide, therefore, is not a retrospective summary of established facts, but a forward-looking, systematic framework for the de novo elucidation of the in vitro mechanism of action of this compound. We will proceed from a foundation of logical hypotheses derived from its structural congeners, detailing the requisite experimental protocols to systematically test these hypotheses. This document is designed to be a practical and intellectually rigorous roadmap for any research team embarking on the characterization of this and similar novel chemical entities.

Section 1: Hypothesis Generation - Inferring Biological Targets from Structural Precedent

Given the structural motifs present in this compound, we can postulate several primary hypotheses regarding its potential molecular targets. The presence of a propyl-amine chain linked to a phenoxy group is a classic pharmacophore known to interact with monoamine systems.

Primary Hypotheses:

-

Hypothesis 1: Inhibition of Monoamine Transporters: The compound may act as an inhibitor of one or more of the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This is a primary avenue of investigation due to the structural similarity to SSRIs.

-

Hypothesis 2: Interaction with Adrenergic Receptors: The phenoxypropanolamine backbone is a known scaffold for ligands of adrenergic receptors.[4] It is plausible that this compound exhibits agonist or antagonist activity at these receptors, particularly the beta-adrenergic subtypes.

-

Hypothesis 3: Inhibition of Monoamine Oxidase (MAO) Enzymes: The propylamine moiety is a structural feature found in some inhibitors of MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters.[5]

Our investigative approach will be to systematically test these hypotheses using a tiered series of in vitro assays, starting with binding studies to establish affinity, followed by functional assays to determine the nature of the interaction.

Section 2: Experimental Workflows for Target Validation

Tier 1: Primary Screening - Radioligand Binding Assays

The initial step is to determine if this compound physically interacts with our hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor or transporter.

-

Preparation of Synaptosomes:

-

Homogenize rat brain tissue (striatum for DAT, hippocampus for SERT and NET) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the synaptosomal preparation with a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Add increasing concentrations of this compound to compete with the radioligand.

-

Incubate the plates to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for Radioligand Binding Assays.

A similar protocol would be followed for adrenergic receptors (e.g., using [³H]dihydroalprenolol for beta-adrenergic receptors) and for MAO enzymes (e.g., using [³H]Ro 41-1049 for MAO-A and [³H]Ro 19-6327 for MAO-B).

Tier 2: Functional Assays - Elucidating the Mode of Action

If binding affinity is established in Tier 1, the next critical step is to determine the functional consequence of this binding. Is this compound an inhibitor, agonist, or antagonist?

This assay directly measures the ability of the compound to inhibit the function of the monoamine transporters.

-

Cell Culture:

-

Use HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.

-

Plate the cells in a 96-well microplate and grow to confluence.

-

-

Uptake Assay:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT).

-

Initiate the uptake by adding a mixture of [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of uptake inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

-

This assay is used to determine if the compound acts as an agonist or antagonist at G-protein coupled receptors, such as the beta-adrenergic receptors, that signal through adenylyl cyclase.[4]

-

Cell Culture:

-

Use CHO or HEK293 cells stably expressing the human beta-1, beta-2, or beta-3 adrenergic receptor.

-

Culture the cells in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Agonist Mode:

-

Treat the cells with increasing concentrations of this compound.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a known agonist (e.g., isoproterenol) at its EC₅₀ concentration.

-

Measure the resulting cAMP levels.

-

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ and Emax.

-

For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

-

Caption: Postulated Agonist Activity at Beta-Adrenergic Receptors.

Section 3: Data Interpretation and Mechanistic Conclusion

The data generated from these tiered assays will allow for a comprehensive understanding of the in vitro mechanism of action of this compound. The results should be summarized for clear interpretation.

| Assay | Potential Outcome | Interpretation |

| Radioligand Binding | Low Ki values for SERT and NET, high Ki for DAT. | High affinity and selectivity for serotonin and norepinephrine transporters. |

| Neurotransmitter Uptake | Low IC₅₀ values for [³H]serotonin and [³H]norepinephrine uptake. | Potent inhibitor of SERT and NET function. |

| cAMP Accumulation | No significant change in cAMP levels in agonist mode; rightward shift of isoproterenol curve in antagonist mode. | Beta-adrenergic receptor antagonist activity. |

| MAO Inhibition Assay | High IC₅₀ values for both MAO-A and MAO-B. | Not a significant inhibitor of monoamine oxidase. |

Section 4: Concluding Remarks and Future Directions

This guide has outlined a systematic and hypothesis-driven approach to characterize the in vitro mechanism of action of this compound. By employing a tiered strategy of binding and functional assays, researchers can efficiently and accurately define the primary molecular targets and the nature of the compound's interaction with them. The elucidation of such mechanisms is a critical step in the drug discovery and development pipeline, providing the foundational knowledge required for further preclinical and clinical investigation. Future in vitro studies could explore aspects such as transporter kinetics, off-target screening against a broader panel of receptors, and assessment of its potential to be a substrate for the transporters it inhibits.

References

-

Title: Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor Source: PubMed URL: [Link]

-

Title: An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments Source: PubMed URL: [Link]

-

Title: 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation Source: PubMed URL: [Link]

-

Title: Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine Source: PubMed URL: [Link]

- Title: Aryloxyphenylpropylamines in treating depression Source: Google Patents URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4018895A - Aryloxyphenylpropylamines in treating depression - Google Patents [patents.google.com]

- 4. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenoxy)propylamine

Molecular Structure and Spectroscopic Overview

3-(4-Methylphenoxy)propylamine possesses a unique combination of functional groups—a primary amine, an ether linkage, and a para-substituted aromatic ring—that give rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectra.

Caption: Molecular structure of this compound with key proton environments labeled for NMR analysis.

The following sections will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a comprehensive spectroscopic profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm), splitting patterns, and integrations are summarized below. These predictions are based on the analysis of similar structures and established chemical shift tables.[1]

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | -CH₂-NH₂ | ~ 2.8 - 3.0 | Triplet | 2H | Adjacent to an electron-withdrawing amine group. |

| b | -CH₂-CH₂-CH₂- | ~ 1.9 - 2.1 | Quintet | 2H | Methylene group flanked by two other methylene groups. |

| c | -O-CH₂- | ~ 4.0 - 4.2 | Triplet | 2H | Adjacent to an electronegative oxygen atom. |

| d | Ar-H | ~ 6.8 - 7.0 | Doublet | 2H | Aromatic protons ortho to the ether linkage. |

| e | Ar-H | ~ 7.0 - 7.2 | Doublet | 2H | Aromatic protons meta to the ether linkage. |

| f | -NH₂ | ~ 1.5 - 2.5 | Broad Singlet | 2H | Protons on nitrogen often exhibit broad signals and may exchange with trace water in the solvent. |

| g | Ar-CH₃ | ~ 2.3 | Singlet | 3H | Methyl group attached to the aromatic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Based on its structure, we anticipate 8 distinct signals.

| Carbon Environment | Predicted δ (ppm) | Rationale |

| -CH₂-NH₂ | ~ 40 - 45 | Aliphatic carbon attached to a nitrogen atom. |

| -CH₂-CH₂-CH₂- | ~ 28 - 32 | Aliphatic carbon in the middle of the propyl chain. |

| -O-CH₂- | ~ 65 - 70 | Aliphatic carbon attached to an oxygen atom. |

| Ar-C (ipso to -OCH₂) | ~ 155 - 160 | Aromatic carbon directly attached to the ether oxygen. |

| Ar-C (ortho to -OCH₂) | ~ 114 - 118 | Aromatic carbons shielded by the electron-donating ether group. |

| Ar-C (meta to -OCH₂) | ~ 128 - 132 | Aromatic carbons. |

| Ar-C (para to -OCH₂) | ~ 130 - 135 | Aromatic carbon bearing the methyl group. |

| Ar-CH₃ | ~ 20 - 25 | Methyl carbon attached to the aromatic ring. |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.[2]

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3400 - 3250 | N-H stretch (primary amine) | Medium, two bands | Characteristic of a primary amine. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to weak | Aromatic C-H bonds. |

| 2960 - 2850 | C-H stretch (aliphatic) | Strong | Aliphatic C-H bonds in the propyl and methyl groups. |

| 1600 - 1475 | C=C stretch (aromatic) | Medium | Aromatic ring skeletal vibrations. |

| 1250 - 1200 | C-O stretch (aryl ether) | Strong | Asymmetric C-O-C stretch. |

| 1050 - 1000 | C-O stretch (alkyl ether) | Strong | Symmetric C-O-C stretch. |

| 850 - 800 | C-H bend (para-disubstituted) | Strong | Out-of-plane bending for a 1,4-disubstituted aromatic ring. |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat liquid or solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₅NO) is 165.23 g/mol . Therefore, the molecular ion peak is expected at m/z = 165.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would result in a base peak at m/z = 30 ([CH₂=NH₂]⁺).[3]

-

Loss of the propylamine side chain: Cleavage of the ether bond could lead to a fragment corresponding to the p-cresol radical cation at m/z = 108 .

-

Benzylic cleavage: Cleavage of the bond between the oxygen and the propyl chain would result in a phenoxy radical and a propylamine cation, with a fragment at m/z = 58 ([CH₂(CH₂)₂NH₂]⁺).

-

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The compound will be separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio and detected.

Overall Workflow for Spectroscopic Characterization

The comprehensive characterization of this compound should follow a logical workflow to ensure all necessary data is collected and interpreted correctly.

Caption: A streamlined workflow for the synthesis and spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, and by following the detailed experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the synthesis and purity of this compound. The correlation of data from these orthogonal techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of any subsequent research.

References

-

NIST Chemistry WebBook. (n.d.). N,n-diethyl-p-methoxy-phenoxy propylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[3-(4-Fluorophenoxy)propyl]-N-methylamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of propylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

-